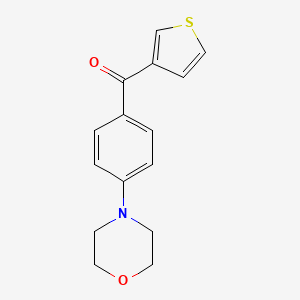

(4-Morpholinophenyl)(thiophen-3-yl)methanone

Description

Properties

Molecular Formula |

C15H15NO2S |

|---|---|

Molecular Weight |

273.4 g/mol |

IUPAC Name |

(4-morpholin-4-ylphenyl)-thiophen-3-ylmethanone |

InChI |

InChI=1S/C15H15NO2S/c17-15(13-5-10-19-11-13)12-1-3-14(4-2-12)16-6-8-18-9-7-16/h1-5,10-11H,6-9H2 |

InChI Key |

JOAHHDNOXHTGGR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)C3=CSC=C3 |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparison of Grignard Reagent Reactivity in Weinreb Amide Arylation

| Grignard Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| (4-Morpholinophenyl)MgCl | 25 | 3 | 75 | 99 |

| Thiophen-3-ylMgBr | −20 | 1.5 | 62 | 97 |

Palladium-Catalyzed Cross-Coupling Strategies

Cross-coupling reactions provide an alternative route, particularly for introducing thiophene units. A patent describing bromo thiophene acetonitrile coupling with phenylboronic acid highlights the utility of triphenylphosphine palladium(0) in toluene at 80–100°C. For (4-morpholinophenyl)(thiophen-3-yl)methanone , this method would involve:

-

Suzuki-Miyaura Coupling : Reacting 3-bromothiophene with 4-morpholinophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃.

-

Oxidation : Converting the resultant biaryl compound to the ketone using Jones reagent (CrO₃/H₂SO₄).

Yields for analogous cross-coupling/oxidation sequences range from 50–60%, with the oxidation step often causing erosion of stereochemical integrity. Challenges include the sensitivity of morpholine to strong acids, necessitating neutral pH during workup.

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

(4-Morpholinophenyl)(thiophen-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the methanone group to a methanol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

Substitution: Sodium hydride, dimethylformamide (DMF), and various nucleophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Methanol derivatives.

Substitution: Various substituted morpholine or thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is studied for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, including enzymes and receptors. Research indicates that derivatives of thiophene compounds exhibit promising biological activities such as:

- Antimicrobial Activity : Thiophene derivatives have been shown to possess significant antimicrobial properties against various pathogens .

- Anticancer Properties : Studies have demonstrated that thiophene-based compounds can inhibit the growth of several human cancer cell lines, including cervical, gastric, and breast cancer cells .

Case Study : A recent study evaluated the cytotoxic activities of new thiophene derivatives, revealing their potential as effective agents against human carcinoma growth .

Research into the biological activities of (4-Morpholinophenyl)(thiophen-3-yl)methanone has highlighted its potential as:

- Antiviral Agents : Thiophene derivatives have shown efficacy as viral entry inhibitors against viruses such as Ebola .

- Enzyme Modulators : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

Mechanism of Action : The interaction with molecular targets is facilitated by the compound's structural features, allowing it to modulate enzyme activity effectively .

Industrial Applications

In addition to its roles in medicinal chemistry and materials science, (4-Morpholinophenyl)(thiophen-3-yl)methanone serves as an intermediate in the synthesis of complex organic molecules. This versatility makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of (4-Morpholinophenyl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The thiophene ring and morpholine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Overview

The compound shares a thiophen-3-yl methanone core with several analogs, but variations in substituents lead to divergent physicochemical properties and biological activities. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Substituent Effects on Solubility and Bioavailability

- The morpholine group in the target compound enhances polarity, likely improving aqueous solubility compared to lipophilic analogs like VCP171 (trifluoromethylphenyl) or UE2316 (chlorophenyl/fluoropiperidine) .

- Amino-substituted analogs (e.g., VCP171, TRR469) exhibit intramolecular hydrogen bonding, which stabilizes planar conformations and may enhance receptor binding .

Biological Activity

(4-Morpholinophenyl)(thiophen-3-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholinophenyl moiety linked to a thiophen-3-yl group through a carbonyl group. The structural formula can be represented as:

| Property | Value |

|---|---|

| Molecular Formula | C13H12N2OS |

| Molecular Weight | 244.31 g/mol |

| IUPAC Name | (4-Morpholinophenyl)(thiophen-3-yl)methanone |

| CAS Number | [insert CAS number] |

Biological Activity Overview

Research indicates that (4-Morpholinophenyl)(thiophen-3-yl)methanone exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

A study highlighted the compound's effectiveness against Mycobacterium abscessus, with a Minimum Inhibitory Concentration (MIC) ranging from 6.25 to 12.5 μM. This suggests significant potential for treating infections caused by this pathogen .

Antiviral Activity

Thiophene derivatives, including those similar to (4-Morpholinophenyl)(thiophen-3-yl)methanone, have shown promise as antiviral agents. In particular, derivatives were evaluated for their ability to inhibit the Ebola virus, demonstrating activity in the micromolar range .

The mechanism of action for (4-Morpholinophenyl)(thiophen-3-yl)methanone likely involves its interaction with specific enzymes or receptors. It may act as an enzyme inhibitor or receptor ligand, modulating various metabolic pathways. For instance, certain thiophene-based compounds have been shown to inhibit RNA polymerase in Mycobacterium tuberculosis, indicating a potential target for this compound as well .

Structure-Activity Relationship (SAR)

The biological activity of (4-Morpholinophenyl)(thiophen-3-yl)methanone can be influenced by modifications to its structure. Variations in the thiophene or morpholine substituents can lead to changes in potency and selectivity against different biological targets.

Table 2: Structure-Activity Relationship Insights

| Compound Variation | MIC against M. abscessus | Notes |

|---|---|---|

| Parent Compound | 6.25 - 12.5 μM | Effective against mycobacteria |

| Derivative A | 0.78 μM | Improved activity |

| Derivative B | >12.5 μM | Reduced efficacy |

Case Studies

- Study on Antimycobacterial Activity : A comprehensive evaluation of various derivatives showed that modifications on the thiophene ring significantly enhanced activity against M. abscessus. The study utilized high-throughput screening methods to identify promising candidates for further development .

- Antiviral Evaluation : Research involving pseudotype viral systems demonstrated that thiophene derivatives could inhibit viral entry effectively, leading to further exploration of their use as antiviral agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Morpholinophenyl)(thiophen-3-yl)methanone?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A thiophene-substituted benzoyl chloride derivative reacts with morpholine in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane or THF). Reaction optimization includes temperature control (0–25°C) and stoichiometric excess of morpholine to drive completion . Alternative routes may involve Friedel-Crafts acylation for introducing the methanone group, as seen in related aryl methanone syntheses .

Q. How is the compound structurally characterized?

- Methodological Answer :

- Single-crystal X-ray diffraction determines molecular geometry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .

- Spectroscopy :

- NMR : H and C NMR identify substituent integration and electronic environments. 2D NMR (e.g., COSY, HSQC) resolves connectivity between morpholine, thiophene, and phenyl groups .

- IR : Peaks at ~1650 cm (C=O stretch) and ~1100 cm (C-O-C in morpholine) confirm functional groups .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer :

- HPLC/UPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water).

- Thermogravimetric analysis (TGA) assesses thermal stability and residual solvents.

- Elemental analysis (C, H, N, S) confirms stoichiometric ratios .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Dock the compound into target protein active sites (e.g., 11β-HSD1, a therapeutic target for metabolic disorders) using software like AutoDock Vina. Compare binding affinities with known inhibitors .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., in GROMACS) to evaluate stability of binding poses and identify key residues (e.g., hydrogen bonds with catalytic Ser/His) .

- Pharmacophore modeling (e.g., Schrödinger Phase) highlights essential functional groups (e.g., morpholine’s oxygen as a hydrogen bond acceptor) .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

- Methodological Answer :

- Cross-validation : Compare experimental NMR/X-ray data with DFT-calculated spectra (e.g., Gaussian 09) to identify discrepancies arising from dynamic effects (e.g., tautomerism) .

- High-resolution techniques : Use synchrotron X-ray sources for improved diffraction data or 2D H-C HSQC NMR to resolve overlapping signals .

- Crystallographic refinement : Apply SHELXL for rigorous least-squares optimization, especially for disordered morpholine or thiophene moieties .

Q. What strategies optimize yield in large-scale synthesis?

- Methodological Answer :

- Reaction engineering : Use flow chemistry to enhance mixing and heat transfer.

- Catalyst screening : Test Lewis acids (e.g., AlCl) for Friedel-Crafts acylation efficiency .

- Solvent selection : Replace dichloromethane with biodegradable alternatives (e.g., 2-MeTHF) without compromising reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.